molecular formula C19H22N4O7S B2619014 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 905680-27-5

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Katalognummer: B2619014
CAS-Nummer: 905680-27-5
Molekulargewicht: 450.47
InChI-Schlüssel: XNFRIDPUFPJKSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C19H22N4O7S and its molecular weight is 450.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a sulfamoyl group, a furan ring, and an oxadiazole moiety. The IUPAC name reflects its complex arrangement:

  • IUPAC Name : this compound
  • Molecular Formula : C28_{28}H33_{33}N3_3O5_5S2_2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The sulfamoyl group can mimic natural substrates, allowing it to inhibit enzyme activity by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the observed pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and sulfamoyl groups exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum Inhibitory Concentrations (MIC) have been recorded at levels indicating moderate to high antibacterial activity .
Bacterial StrainMIC (μM)
Staphylococcus aureus6.12
Escherichia coli25

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits antitumor properties by inhibiting cell proliferation in various cancer cell lines. The antiproliferative activity was assessed using both two-dimensional (2D) and three-dimensional (3D) cell culture models:

  • Cell Lines Tested : HCC827 and NCI-H358.
  • Activity Comparison : The compound showed higher efficacy in 2D cultures compared to 3D cultures, suggesting its potential as a lead compound for further development .
Cell LineIC50 (μM)
HCC82712.5
NCI-H35815

Case Studies

A notable study focused on the synthesis and biological evaluation of related oxadiazole derivatives highlighted the promising activity of compounds similar to This compound . These derivatives were shown to possess not only antimicrobial but also anticancer properties, reinforcing the significance of structural modifications in enhancing biological efficacy .

Toxicity and Safety Profile

While the therapeutic potential is significant, it is crucial to evaluate the toxicity profile of this compound. Preliminary studies using zebrafish embryos indicated that certain derivatives exhibited low toxicity levels at therapeutic doses, making them suitable candidates for further investigation in preclinical trials .

Eigenschaften

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O7S/c1-27-12-9-23(10-13-28-2)31(25,26)15-7-5-14(6-8-15)17(24)20-19-22-21-18(30-19)16-4-3-11-29-16/h3-8,11H,9-10,12-13H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFRIDPUFPJKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.